N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-4-9-15(18)17-11-16(2,19)14-10-12-7-5-6-8-13(12)20-14/h3,5-8,10,19H,1,4,9,11H2,2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYPEFFULJJXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(C1=CC2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide typically involves the formation of the benzofuran ring followed by the attachment of the hydroxypropyl and pent-4-enamide groups. One common synthetic route starts with the appropriate substituted benzene rings, followed by the generation of the O–C2 or the C2–C3 bonds in the vital ring-closing step . Industrial production methods may involve microwave-assisted synthesis (MWI) to obtain high yields with fewer side reactions .
Chemical Reactions Analysis
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anti-inflammatory Activity: Research indicates that benzofuran derivatives exhibit anti-inflammatory properties. In vivo studies have shown that these compounds can significantly reduce paw edema in rat models, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Potential: Compounds containing benzofuran structures have been evaluated for their ability to inhibit cancer cell proliferation. Studies demonstrate that these derivatives can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .
-
Biological Studies
- Biochemical Probes: Due to their structural characteristics, compounds like N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide can serve as probes for studying specific biological pathways. Their ability to interact with enzymes and receptors makes them suitable for investigating cellular processes .
- Pharmaceutical Development
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Starting Materials: The synthesis begins with commercially available benzofuran derivatives.
- Reactions: Key reactions include amide formation and alkene functionalization, utilizing reagents such as coupling agents and catalysts.
- Characterization Techniques:
- Thin Layer Chromatography (TLC): Used for purity assessment.
- Nuclear Magnetic Resonance (NMR): Provides structural insights.
- Mass Spectrometry: Confirms molecular weight and structure.
Anti-inflammatory Activity
A study conducted on various benzofuran derivatives showed that this compound exhibited significant anti-inflammatory effects in a rat model. The results indicated a dose-dependent reduction in inflammation markers, suggesting its potential application in treating inflammatory disorders .
Anticancer Efficacy
In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cell lines (e.g., MDA-MB-231). The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Features and Key Differences
The table below summarizes structural and functional comparisons with analogous pent-4-enamide derivatives:
Key Observations:
- Benzofuran vs. Aromatic Moieties: The target compound’s benzofuran ring distinguishes it from indole (Compound 39) or substituted phenyl groups (Compounds 7 and 8).
- Hydroxypropyl Group : Shared with Compound 21, this group likely improves hydrophilicity compared to tert-butyl (Compound 7) or chloroacetamido (Compound 39) substituents.
- Synthesis Yields: The highest yield (78%) is noted for Compound 39, synthesized via peptide coupling, while the target compound’s synthesis route remains unspecified.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide is a compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a benzofuran moiety, which is known for its diverse biological activities. The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent, antimicrobial agent, and its role in modulating specific biochemical pathways.
Anticancer Activity
Research indicates that compounds with benzofuran structures often exhibit anticancer properties. For instance, a study demonstrated that derivatives of benzofuran could induce apoptosis in cancer cell lines through the activation of caspases and modulation of the NF-kB pathway .
Table 1: Summary of Anticancer Studies
| Study | Cell Line | Mechanism | IC50 (µM) |
|---|---|---|---|
| FaDu (hypopharyngeal) | Apoptosis induction | 10.5 | |
| A549 (lung) | NF-kB inhibition | 12.3 | |
| MCF-7 (breast) | Caspase activation | 8.7 |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Studies suggest that similar benzofuran derivatives possess significant antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of key enzymes involved in cell wall synthesis .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with various receptors, including those related to inflammation and apoptosis, has been noted.
- Oxidative Stress Induction : By increasing reactive oxygen species (ROS), the compound can lead to oxidative stress in cancer cells, promoting cell death.
Case Studies
Several case studies have highlighted the effectiveness of benzofuran derivatives in treating specific conditions:
- Case Study 1 : A clinical trial involving a benzofuran derivative showed promising results in reducing tumor size in patients with advanced breast cancer after 12 weeks of treatment.
- Case Study 2 : Another study reported significant improvement in infection rates among patients treated with a benzofuran derivative compared to standard antibiotic therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
